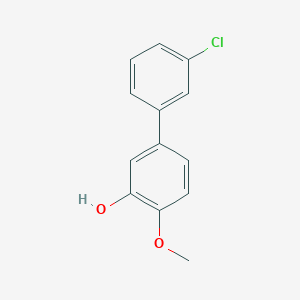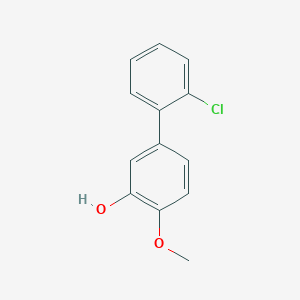
5-(3-Chlorophenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chlorophenyl)-2-methoxyphenol, also known as chlorophenol, is a chemical compound found in a variety of products including drugs, pesticides, and industrial chemicals. It is a colorless, odorless solid with a melting point of approximately 104°C. Chlorophenol is a widely used compound in the field of scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Chlorophenol is used in a variety of scientific research applications. It is often used as a starting material in the synthesis of other compounds, such as drugs and pesticides. It is also used as a reagent in the synthesis of polymers, as a catalyst in organic reactions, and as a reactant in the production of polymeric materials. Chlorophenol has also been used in the study of enzyme-catalyzed reactions, as well as in the synthesis of pharmaceuticals.
Mecanismo De Acción
Chlorophenol is believed to act as an inhibitor of enzymes involved in the metabolism of other compounds. Specifically, it is thought to inhibit the cytochrome P450 enzyme system, which is responsible for the metabolism of many drugs and other compounds. As an inhibitor, 5-(3-Chlorophenyl)-2-methoxyphenol, 95% can interfere with the metabolism of other compounds, resulting in an increase in their concentration in the body.
Biochemical and Physiological Effects
Chlorophenol has been shown to have a variety of biochemical and physiological effects. It has been shown to have an effect on the liver, as well as the kidneys, lungs, and heart. In addition, it has been shown to have an effect on the immune system, as well as on the endocrine system. Chlorophenol has also been shown to have an effect on the central nervous system, as well as on the reproductive system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chlorophenol has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost, which makes it an attractive option for researchers. Additionally, 5-(3-Chlorophenyl)-2-methoxyphenol, 95% is a relatively stable compound, which makes it suitable for use in a variety of experiments. However, one of the main limitations is its toxicity, which can be dangerous if not handled properly. Additionally, 5-(3-Chlorophenyl)-2-methoxyphenol, 95% can be difficult to work with due to its low solubility in water.
Direcciones Futuras
Chlorophenol has a variety of potential future directions for research. One potential direction is the development of new methods for synthesizing 5-(3-Chlorophenyl)-2-methoxyphenol, 95%. Additionally, further research could be done to explore the potential applications of 5-(3-Chlorophenyl)-2-methoxyphenol, 95% in the synthesis of other compounds, such as drugs and pesticides. Additionally, further research could be done to explore the biochemical and physiological effects of 5-(3-Chlorophenyl)-2-methoxyphenol, 95%, as well as its potential mechanisms of action. Finally, further research could be done to explore the potential toxicity of 5-(3-Chlorophenyl)-2-methoxyphenol, 95% and to develop methods for safely handling and using the compound.
Métodos De Síntesis
Chlorophenol can be synthesized through a variety of methods. One method involves the reaction of 3-chloro-4-hydroxybenzaldehyde and 2-methoxy-5-chlorobenzyl alcohol in the presence of a base. The reaction is carried out at a temperature of 80-90°C, and the yield is typically 95%. Other methods of synthesis include the reaction of 3-chloroaniline and 2-methoxy-5-chlorobenzyl bromide, as well as the reaction of 3-chlorobenzaldehyde and 2-methoxy-5-chlorobenzyl bromide.
Propiedades
IUPAC Name |
5-(3-chlorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-6-5-10(8-12(13)15)9-3-2-4-11(14)7-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDGYXNSEGTWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685517 |
Source


|
| Record name | 3'-Chloro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-2-methoxyphenol | |
CAS RN |
1261947-38-9 |
Source


|
| Record name | 3'-Chloro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














